7-Bromo-3-ethylbenzo[b]thiophene
Description
7-Bromo-3-ethylbenzo[b]thiophene is a halogenated heterocyclic compound featuring a benzo[b]thiophene core substituted with a bromine atom at the 7-position and an ethyl group at the 3-position. Its molecular formula is C₁₀H₉BrS, with a molecular weight of 241.15 g/mol. The bromine substituent enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the ethyl group contributes steric bulk and modulates electronic properties.
Synthesis:
The compound can be synthesized via iodocyclization and palladium-catalyzed cross-coupling strategies. For instance, bromination of benzo[b]thiophene derivatives using reagents like N-bromosuccinimide (NBS) introduces bromine at specific positions. Subsequent alkylation or Suzuki-Miyaura coupling can introduce the ethyl group at the 3-position.
Applications:
This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of tubulin-binding agents and antiproliferative derivatives.
Properties
Molecular Formula |
C10H9BrS |
|---|---|
Molecular Weight |
241.15 g/mol |
IUPAC Name |
7-bromo-3-ethyl-1-benzothiophene |
InChI |
InChI=1S/C10H9BrS/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6H,2H2,1H3 |
InChI Key |
XATQSGMCHGBYRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=C1C=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Antiproliferative Activity :
- This compound Derivatives: Exhibit IC₅₀ values in the nanomolar range against cancer cell lines (e.g., FM3A, L1210), with potency influenced by substituent positioning.
- 5-Aminobenzo[b]thiophenes: Moving the amino group from C-3 to C-5 (e.g., compound 3a vs. 2a) increases activity by 6–71-fold, highlighting the importance of substituent placement.
- Thiophene Analogs of Combretastatin A-4: Non-benzofused thiophenes (e.g., compound 11, 14) show reduced tubulin-binding activity compared to benzo[b]thiophenes, emphasizing the core’s role in bioactivity.
Tubulin Binding :
- Benzo[b]thiophenes with trimethoxyphenyl groups (e.g., 4g ) bind to tubulin’s colchicine site via hydrophobic interactions with Val181, whereas bromo-ethyl derivatives may prioritize different binding poses.
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